molecular formula C11H17N3 B2694337 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine CAS No. 2034551-04-5

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine

Cat. No. B2694337
CAS RN: 2034551-04-5
M. Wt: 191.278
InChI Key: YGRYCUMJFFOYIX-UHFFFAOYSA-N
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Description

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer properties . A small library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4 (1 H )-ones with various substituents at positions 1, 2, 6, and 7 of the quinolinone ring system was synthesized . All compounds produced high cytotoxic effects in MCF-7, and even higher in HL-60 cells . One of the analogs, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one, was over 5-fold more cytotoxic for HL-60 than for normal HUVEC cells .

Anti-tubercular Activity

The compound has also been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Inhibiting Proliferation and Inducing DNA Damage

The compound has been shown to inhibit proliferation and induce DNA damage in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells .

Apoptosis Induction

The compound has been associated with the induction of apoptosis in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to induce apoptosis in HL-60 cells .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . The cytotoxic activity of the synthesized analogs was tested in the MTT assay on two cancer cell lines in order to determine the structure–activity relationship .

Antibacterial, Antifungal, and Antimalarial Agents

Derivatives of the compound have been used as intermediates in the synthesis of antibacterial, antifungal, and antimalarial agents .

Future Directions

Piperidine derivatives have been found to have various biological activities, and several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

3-methylidene-1-(2-pyrazol-1-ylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-11-4-2-6-13(10-11)8-9-14-7-3-5-12-14/h3,5,7H,1-2,4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRYCUMJFFOYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine

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